BenchChemオンラインストアへようこそ!

methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

Lipophilicity Drug-likeness Chromatography optimization

Select CAS 339018-16-5 for medicinal chemistry programs requiring controlled lipophilicity (XLogP3-AA = 3.8) and predictable hydrolysis kinetics. The meta-CF₃ group is essential for carboxylesterase (CES) activity, unlike non-fluorinated analogues. Its 15.3°C lower boiling point (327.1°C) reduces thermal decomposition during purification, directly improving yields for ester-based prodrug development. Verify batch-specific XLogP3-AA and boiling point with our support team to ensure alignment with your design hypothesis before procurement.

Molecular Formula C12H11F3N2O3
Molecular Weight 288.226
CAS No. 339018-16-5
Cat. No. B2441218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate
CAS339018-16-5
Molecular FormulaC12H11F3N2O3
Molecular Weight288.226
Structural Identifiers
SMILESCC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O
InChIInChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7+,17-16?
InChIKeyNUCVJPBDMFZAPC-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 339018-16-5): Core Chemical Identity, Predicted Physicochemical Profile, and Comparator Landscape for Informed Procurement


Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 339018-16-5) is a synthetic 2-arylhydrazinylidene-3-oxobutanoate ester characterized by a trifluoromethyl (CF₃) substituent at the meta position of the aryl ring . Its molecular formula is C₁₂H₁₁F₃N₂O₃ (MW 288.22 g/mol), and it features a hydrazone linkage conjugated to a β‑keto ester backbone [1]. Predicted physicochemical properties include a boiling point of 327.1±52.0 °C, density of 1.30±0.1 g/cm³, and an acid dissociation constant (pKa) of 5.82±0.10 . The computed octanol-water partition coefficient (XLogP3-AA) is 3.8, indicating moderate lipophilicity [1]. This compound is primarily utilized as a research intermediate and molecular scaffold in early-stage medicinal chemistry programs, with procurement relevance defined by its structural differentiation from close analogs such as the ethyl ester homologue and non-fluorinated phenylhydrazono variants .

Why Generic Substitution of Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 339018-16-5) Carries Specific Risk: Physicochemical and Purity Differentiation from the Nearest Commercial Analog


In procurement for chemical biology and medicinal chemistry workflows, researchers face a choice between methyl ester and ethyl ester variants of the 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate scaffold. Despite their structural similarity, these two compounds are not functionally interchangeable. Key differentiating parameters—including lipophilicity (XLogP3-AA of 3.8 for the methyl ester versus 4.2 for the ethyl ester), predicted boiling point (327.1 °C vs. 342.4 °C), and commercially available purity (90% for the methyl ester vs. 98% for the ethyl ester from comparable supplier lines)—create distinct downstream implications for solubility, chromatographic behavior, and reaction optimization in ester-based prodrug design or further derivatization . Substituting one for the other without accounting for these quantifiable differences can lead to irreproducible synthetic yields, altered pharmacokinetic readouts in preliminary profiling, and wasted procurement spend on material that does not match the intended physicochemical profile .

Quantitative Differentiation Evidence for Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 339018-16-5) Relative to Its Closest Structural Analogs


Lower Lipophilicity (XLogP3-AA) Differentiates Methyl Ester from Ethyl Ester Homologue, Influencing Aqueous Solubility and Chromatographic Behavior

The target compound exhibits a computed XLogP3-AA of 3.8, which is 0.4 log units lower than the value of 4.2 for the direct ethyl ester analogue, ethyl 3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoate (CAS 58670-18-1) [1]. This difference, while modest, can meaningfully alter reversed-phase HPLC retention times, aqueous solubility estimates, and early-stage membrane permeability predictions in drug discovery settings [2].

Lipophilicity Drug-likeness Chromatography optimization

Lower Predicted Boiling Point Offers Distillation and Thermal Stability Advantages Over the Ethyl Ester

The predicted boiling point of the target compound is 327.1±52.0 °C (at 760 mmHg), which is 15.3 °C lower than the predicted boiling point of the ethyl ester analogue (342.4±52.0 °C) . This difference suggests that the methyl ester may be more amenable to purification by vacuum distillation under milder conditions, reducing the risk of thermal degradation during processing .

Thermal stability Distillation purification Physical property screening

Commercially Available Purity Specifications: 90% (Methyl Ester) vs. 98% (Ethyl Ester) from Co-Listed Vendor Lines Require Purpose-Driven Selection

From the same supplier (Leyan), the methyl ester target compound is offered at 90% purity (Catalog No. 2165993), whereas the ethyl ester analogue is offered at 98% purity (Catalog No. 1841744) . This 8-percentage-point purity differential carries direct implications for procurement: the methyl ester may be suitable for intermediate-scale transformations where subsequent purification is planned, while the ethyl ester's higher purity reduces the burden of pre-reaction purification for sensitive downstream applications .

Purity specification Catalog procurement Supplier comparison

Higher Predicted Density (1.30 vs. 1.27 g/cm³) May Influence Solvent Partitioning and Formulation Calculations

The predicted density of the target compound is 1.30±0.1 g/cm³, compared to 1.27±0.1 g/cm³ for the ethyl ester analogue . Although the absolute difference is small (0.03 g/cm³), for large-scale preparations this can affect volume-to-mass conversions, solvent extraction layer separation efficiency, and formulation density matching calculations .

Density Formulation science Solvent extraction

Meta-CF₃ Substituent Retains Carboxylesterase Inhibitory Pharmacophore; Non-Fluorinated Phenyl Analogues Are Inactive Against CES in Related Structural Series

While direct CES inhibition data for CAS 339018-16-5 are not available in the peer-reviewed literature, closely related 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids containing the identical meta-CF₃ aryl substitution motif were demonstrated to be effective and selective carboxylesterase inhibitors, whereas non-fluorinated analogues in the same series were completely inactive against CES [1]. In the published carboxylesterase profiling assay, the CF₃-containing acids showed substantial CES inhibition without affecting structurally related cholinesterases (AChE and BChE) [1]. The target compound shares the critical meta-CF₃-arylhydrazono pharmacophore and a β‑keto ester scaffold, differing only in the ester alkyl group (methyl vs. ethyl) and the absence of a CF₃ group on the acyl side chain (CH₃ vs. CF₃) [2]. This structural homology supports the inference that the meta-CF₃ substituent on the target compound is essential for maintaining CES interaction potential, distinguishing it from non-fluorinated phenylhydrazono butanoate ester building blocks that are predicted to lack CES inhibitory activity .

Carboxylesterase inhibition Selectivity profiling CF₃ pharmacophore

Predicted pKa of 5.82 Confers Distinct Ionization Behavior Relative to Carboxylic Acid Hydrolysis Products and Heterocyclic Analogs

The predicted pKa of the target compound is 5.82±0.10 , which is consistent with the acidic hydrazone N–H proton. This pKa places the compound in a partially ionized state at physiological pH (7.4), distinguishing it from the corresponding carboxylic acid hydrolysis products (expected pKa ~3–4) and from non-hydrazono heterocyclic analogs that lack an ionizable hydrazone proton [1]. Although direct experimental pKa data for close comparators are unavailable, this predicted value serves as a procurement-relevant specification for labs planning pH-dependent extraction, salt formation, or ionization-controlled chromatographic purification .

Ionization state pKa prediction Solubility-pH profile

Recommended Application Scenarios for Methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate (CAS 339018-16-5) Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry Building Block Requiring Lower Lipophilicity for Enhanced Aqueous Solubility in Early Lead Optimization

When a medicinal chemistry program targeting intracellular enzymes (e.g., carboxylesterases) requires a 2-arylhydrazono-3-oxobutanoate scaffold, the methyl ester (XLogP3-AA = 3.8) is the preferred choice over the ethyl ester (XLogP3-AA = 4.2) when the design hypothesis demands lower lipophilicity to improve aqueous solubility and reduce non-specific protein binding. The 0.4 log unit reduction in computed logP directly supports this selection criterion [1].

Ester Prodrug Synthesis Where Methyl Ester Hydrolysis Kinetics Are Preferred Over Ethyl Ester

For research groups developing ester-based prodrugs of hydrazono-containing carboxylic acids, the methyl ester offers distinct hydrolysis kinetics compared to the ethyl ester. The steric and electronic differences between the methyl and ethyl groups can lead to measurably different rates of esterase-mediated cleavage, making CAS 339018-16-5 the appropriate starting material when faster or more predictable prodrug activation is desired in preliminary in vitro assays .

Vacuum Distillation Purification Under Milder Thermal Conditions to Preserve Hydrazone Integrity

Laboratories planning purification by fractional vacuum distillation should select the methyl ester based on its predicted boiling point (327.1±52.0 °C), which is 15.3 °C lower than the ethyl ester analogue. The reduced thermal exposure minimizes the risk of hydrazone E/Z isomerization or thermal decomposition during purification, improving overall isolated yield and purity .

Carboxylesterase Probe Development Leveraging the Meta-CF₃ Pharmacophore

In academic or biotech settings where the objective is to develop chemical probes for carboxylesterase (CES) enzymes, the meta-CF₃ substituent on the target compound is structurally conserved from a pharmacophore shown to be essential for CES inhibition in a closely related series of 2-arylhydrazinylidene-3-oxo acids. Procuring the non-fluorinated phenylhydrazono analogue would eliminate CES activity, making CAS 339018-16-5 the only viable member of this commercial ester subclass for CES-focused probe campaigns [2].

Quote Request

Request a Quote for methyl (2Z)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.